molecular formula C20H17NO4S B2560167 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide CAS No. 898427-84-4

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2560167
CAS No.: 898427-84-4
M. Wt: 367.42
InChI Key: QXWWVDYTZUOICA-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, with a phenoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(2-phenoxyphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted phenoxy derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the phenoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)phenylacetic acid: Known for its anti-inflammatory properties.

    2-phenoxyethanol: Used as a preservative and solvent in various applications.

    2-phenylsulfanyl-2,3-dihydro-1H-indane-1,3-dione:

Uniqueness

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide stands out due to its unique combination of a benzenesulfonyl group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-20(15-26(23,24)17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)25-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWWVDYTZUOICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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